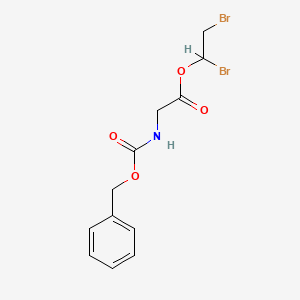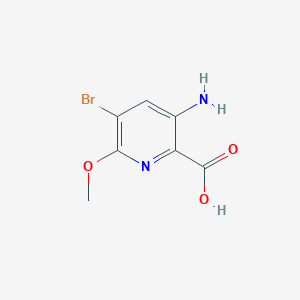![molecular formula C14H10BrN3O2 B13940090 Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13940090.png)
Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the bromine atom and the imidazo[4,5-b]pyridine core makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate typically involves multi-step organic synthesis. One common method starts with the preparation of the imidazo[4,5-b]pyridine core, which can be synthesized through the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde . This intermediate is then subjected to further reactions to introduce the benzoate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.
Applications De Recherche Scientifique
Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial and anticancer properties.
Biological Studies: The compound is used to study various biological pathways and molecular targets, helping to understand disease mechanisms and identify potential therapeutic targets.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and enzymes.
Industrial Applications: The compound is also used in the synthesis of more complex molecules for industrial applications, including materials science and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
- 2-(Pyridin-2-yl)imidazo[4,5-b]pyridine
- 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy)methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole
Uniqueness
Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the benzoate group allows for unique interactions with biological targets and enables a wide range of chemical modifications.
Propriétés
Formule moléculaire |
C14H10BrN3O2 |
|---|---|
Poids moléculaire |
332.15 g/mol |
Nom IUPAC |
methyl 4-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzoate |
InChI |
InChI=1S/C14H10BrN3O2/c1-20-14(19)9-4-2-8(3-5-9)12-17-11-6-10(15)7-16-13(11)18-12/h2-7H,1H3,(H,16,17,18) |
Clé InChI |
SVJZCDIBDNWBDP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13940036.png)





![2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940057.png)



![Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]-](/img/structure/B13940077.png)
![6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid](/img/structure/B13940080.png)
